

An In-depth Technical Guide to Methyl 4-bromo-2-fluorobenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 4-bromo-2-fluorobenzoate**

Cat. No.: **B195147**

[Get Quote](#)

CAS Number: 179232-29-2

This technical guide provides a comprehensive overview of **Methyl 4-bromo-2-fluorobenzoate**, a crucial building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, synthesis protocols, key applications, and safety information.

Core Properties and Specifications

Methyl 4-bromo-2-fluorobenzoate is a halogenated aromatic ester valued for its versatility in creating complex molecules.^[1] Its structure, featuring both bromine and fluorine substituents, provides multiple reactive sites for functionalization, making it a valuable intermediate in various synthetic pathways.^{[1][2]}

Table 1: Physicochemical Properties

Property	Value
CAS Number	179232-29-2
Molecular Formula	C ₈ H ₆ BrFO ₂ [2] [3]
Molecular Weight	233.04 g/mol [2]
Melting Point	58 - 62 °C [2] [4]
Boiling Point	272.7 ± 25.0 °C (at 760 Torr) [4]
Density	1.577 ± 0.06 g/cm ³ [4]
Flash Point	118.7 ± 23.2 °C [4]
Appearance	White to light yellow powder or crystal [2] [5]
Purity	≥ 98% (GC) [2] [5]
Refractive Index	1.531 [4]
Synonyms	4-Bromo-2-fluorobenzoic acid methyl ester [2] [6]

Synthesis Protocol

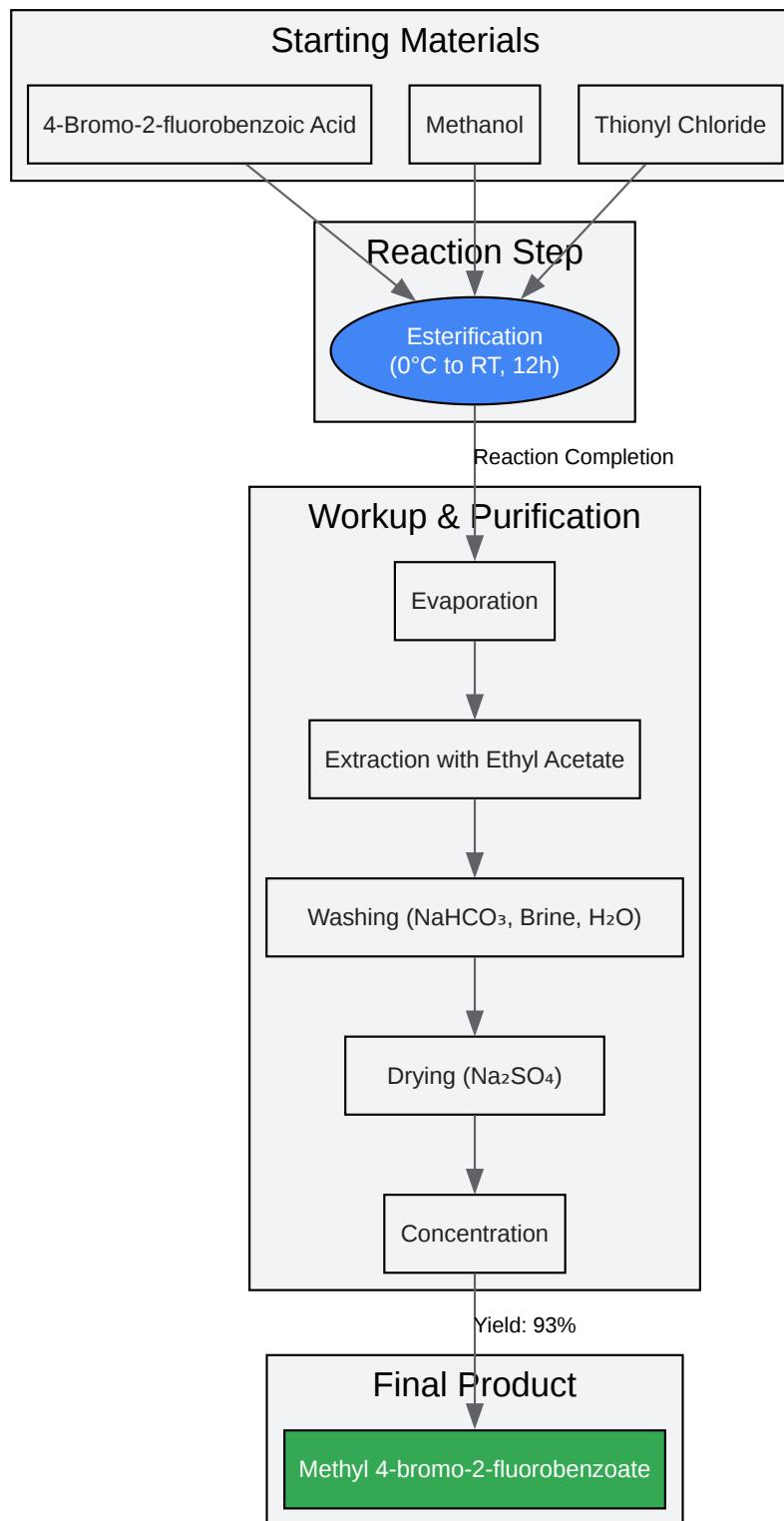
Methyl 4-bromo-2-fluorobenzoate is commonly synthesized from 4-bromo-2-fluorobenzoic acid. The following experimental protocol details a high-yield method using thionyl chloride for esterification.

Experimental Protocol: Esterification of 4-Bromo-2-fluorobenzoic Acid

Objective: To synthesize **Methyl 4-bromo-2-fluorobenzoate** via esterification of 4-bromo-2-fluorobenzoic acid using thionyl chloride in methanol.

Materials:

- 4-bromo-2-fluorobenzoic acid (15.0 g, 68.49 mmol)
- Methanol (150 mL)


- Thionyl chloride (23.09 mL, 136.9 mmol)
- Ethyl acetate (250 mL)
- Saturated aqueous sodium bicarbonate solution
- Brine (150 mL)
- Deionized water (150 mL)
- Anhydrous sodium sulfate

Procedure:

- A solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in methanol is prepared in a suitable reaction vessel and stirred at 0 °C.[3][6]
- Thionyl chloride (2.0 eq) is added slowly to the stirred solution at 0 °C.[3][6]
- The reaction mixture is maintained at 0 °C for 15 minutes.[3][6]
- The mixture is then allowed to warm to room temperature and stirred for 12 hours.[3][6]
- Upon completion, the methanol is removed by evaporation under reduced pressure.[3][6]
- The residue is diluted with ethyl acetate (250 mL).[3][6]
- The organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution, brine (150 mL), and deionized water (150 mL).[3][6]
- The ethyl acetate layer is dried over anhydrous sodium sulfate and then concentrated under reduced pressure.[3][6]

Results: This protocol yields **Methyl 4-bromo-2-fluorobenzoate** as an off-white solid with a reported yield of 93% and a purity of 99% (LC-MS).[3][6]

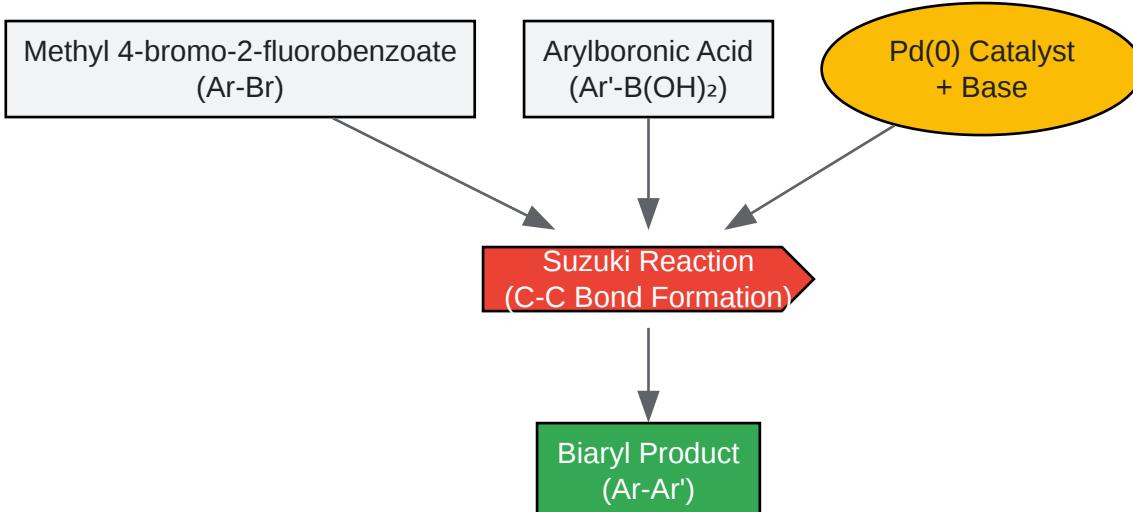
Synthesis Workflow of Methyl 4-bromo-2-fluorobenzoate

[Click to download full resolution via product page](#)**Caption: Synthesis workflow for **Methyl 4-bromo-2-fluorobenzoate**.**

Applications in Research and Development

Methyl 4-bromo-2-fluorobenzoate is a key intermediate in several fields due to its unique structural features that enhance reactivity.[\[2\]](#)

- Pharmaceutical Synthesis: It is a vital building block for various pharmaceutical agents, including anti-inflammatory and analgesic drugs.[\[2\]](#) It has been used as a reagent in the synthesis of inhibitors targeting *Trypanosoma cruzi* CYP51, which are potential agents against Chagas disease.[\[6\]](#)
- Agrochemical Industry: The compound is used in the formulation of pesticides and herbicides, where its structure allows for the design of compounds with improved efficacy.[\[2\]](#)
- Organic Synthesis: It is widely used in cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig to form carbon-carbon and carbon-heteroatom bonds.[\[1\]](#) These reactions are fundamental for constructing complex molecular scaffolds.[\[1\]](#)
- Material Science: The compound contributes to the development of new materials like polymers and coatings, enhancing properties such as durability.[\[2\]](#)
- Analytical Chemistry: It serves as a standard in analytical methods for the detection and quantification of similar compounds.[\[2\]](#)


Chemical Reactivity and Pathways

The reactivity of **Methyl 4-bromo-2-fluorobenzoate** is dominated by the bromine substituent, which readily participates in palladium-catalyzed cross-coupling reactions. This makes it an ideal substrate for introducing aryl or vinyl groups.

Role in Suzuki Cross-Coupling Reactions

The Suzuki reaction is a powerful method for forming C-C bonds. **Methyl 4-bromo-2-fluorobenzoate** serves as the aryl halide partner, reacting with an organoboron compound in the presence of a palladium catalyst and a base. This versatility allows for the synthesis of a wide range of biaryl compounds, which are common motifs in pharmaceuticals and advanced materials.[\[7\]](#)[\[8\]](#)

Role in Suzuki Cross-Coupling

[Click to download full resolution via product page](#)

Caption: Logical diagram of a Suzuki cross-coupling reaction.

Spectroscopic Data

The following spectroscopic data has been reported for **Methyl 4-bromo-2-fluorobenzoate**:

Table 2: Spectroscopic Data

Type	Data
¹ H NMR (400 MHz, CDCl ₃)	δ 7.85-7.81 (m, 1H), 7.38-7.33 (m, 2H), 3.93 (s, 3H)
Mass Spec. (EI) for C ₈ H ₆ BrFO ₂	m/z 232, 234 (MH ⁺)

Safety and Handling

Proper handling and storage are crucial when working with **Methyl 4-bromo-2-fluorobenzoate**.

Table 3: GHS Hazard and Precautionary Statements

Category	Code	Statement
Hazard	H302+H312+H332	Harmful if swallowed, in contact with skin or if inhaled. [4] [9]
H315		Causes skin irritation. [9] [10]
H319		Causes serious eye irritation. [9] [10]
H335		May cause respiratory irritation. [10] [11]
Precautionary	P261	Avoid breathing dust/fumes. [10]
P271		Use only outdoors or in a well-ventilated area. [10]
P280		Wear protective gloves, protective clothing, eye protection and face protection. [10]
P305+P351+P338		IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [9] [10]
P405		Store locked up. [9] [11]
P501		Dispose of contents/container to an appropriate treatment and disposal facility. [9] [11]

Handling and Storage:

- Avoid all personal contact, including inhalation.[\[10\]](#)

- Use in a well-ventilated area.[[10](#)]
- Wear protective clothing, gloves, and safety glasses.[[10](#)]
- Store in original, securely sealed containers in a cool, dry place.[[10](#)]
- Wash hands thoroughly after handling.[[10](#)]

First Aid Measures:

- If Inhaled: Remove the person to fresh air.[[10](#)]
- Skin Contact: Flush skin with running water and soap. Seek medical attention if irritation occurs.[[10](#)]
- Eye Contact: Rinse cautiously with water for several minutes. Seek immediate medical attention.[[10](#)]
- If Swallowed: Give a glass of water. Contact a Poisons Information Centre or a doctor.[[10](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [nbino.com](#) [nbino.com]
- 2. [chemimpex.com](#) [chemimpex.com]
- 3. Methyl 4-bromo-2-fluorobenzoate synthesis - [chemicalbook](#) [chemicalbook.com]
- 4. [echemi.com](#) [echemi.com]
- 5. Methyl 4-Bromo-2-fluorobenzoate | 179232-29-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [[tcichemicals.com](#)]
- 6. Methyl 4-bromo-2-fluorobenzoate | 179232-29-2 [[chemicalbook](#).com]
- 7. [nbino.com](#) [nbino.com]

- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 4-bromo-2-fluorobenzoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b195147#methyl-4-bromo-2-fluorobenzoate-cas-number-179232-29-2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com